molecular formula C11H10F3N3OS B10960650 1-methyl-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

1-methyl-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10960650
M. Wt: 289.28 g/mol
InChI Key: OLZMVRFSEUAAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-N-(2-THIENYLMETHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound with a complex molecular structure It features a pyrazole ring substituted with a trifluoromethyl group, a thienylmethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-(2-THIENYLMETHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through a Friedel-Crafts alkylation reaction using a thienylmethyl halide and a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-(2-THIENYLMETHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, Lewis acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-METHYL-N-(2-THIENYLMETHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-METHYL-N-(2-THIENYLMETHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-N-(2-THIENYLMETHYL)-1H-PYRAZOL-4-AMINE: This compound has a similar structure but lacks the trifluoromethyl and carboxamide groups.

    1-METHYL-N-(2-THIENYLMETHYL)-1H-BENZIMIDAZOL-2-AMINE: This compound features a benzimidazole ring instead of a pyrazole ring.

Uniqueness

1-METHYL-N-(2-THIENYLMETHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability

Properties

Molecular Formula

C11H10F3N3OS

Molecular Weight

289.28 g/mol

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H10F3N3OS/c1-17-8(5-9(16-17)11(12,13)14)10(18)15-6-7-3-2-4-19-7/h2-5H,6H2,1H3,(H,15,18)

InChI Key

OLZMVRFSEUAAJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NCC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.